Cas no 92-05-7 (1,1'-biphenyl-3,4-diol)

1,1'-biphenyl-3,4-diol structure
1,1'-biphenyl-3,4-diol structure
Product Name:1,1'-biphenyl-3,4-diol
CAS No:92-05-7
Molecular Formula:C12H10O2
Molecular Weight:186.2066
MDL:MFCD00041746
CID:804324
PubChem ID:7075

1,1'-biphenyl-3,4-diol Properties

Names and Identifiers

    • [1,1'-Biphenyl]-3,4-diol
    • (1,1'-Biphenyl)-3,4-diol
    • 3,4-Biphenyldiol
    • 3',4'-dihydroxy-1,1'-biphenyl
    • 3,4-Dihydroxybiphenyl
    • 4-Phenyl-1,2-benzenediol
    • 4-PHENYLCATECHOL
    • 4-Phenylpyrocatechol
    • biphenyl-3,4-diol
    • 1,1'-biphenyl-3,4-diol
    • Biphenyl, 3,4-dihydroxy
    • HMS1581P06
    • A903505
    • EN300-1599483
    • 4-phenylbenzene-1,2-diol
    • [1,4-diol
    • NSC-1267
    • DTXSID0059039
    • PD005150
    • 4mmm
    • DB07478
    • NSC1267
    • InChI=1/C12H10O2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8,13-14H
    • SCHEMBL928289
    • Q27096697
    • Z1198148367
    • BP7
    • T7L7XJ8RU1
    • QDNPCYCBQFHNJC-UHFFFAOYSA-
    • 3.4-Biphenyldiol
    • CS-0235672
    • NS00039430
    • 92-05-7
    • MFCD00041746
    • 1,2-Benzenediol, 4-phenyl-
    • AI3-17381
    • AKOS006275086
    • EINECS 202-121-6
    • CHEMBL475398
    • 4,5-DIHYDROXYBIPHENYL
    • PYROCATECHOL, 4-PHENYL-
    • Y10998
    • Cambridge id 5510868
    • Oprea1_102735
    • NSC 1267
    • UNII-T7L7XJ8RU1
    • MDL: MFCD00041746
    • InChIKey: QDNPCYCBQFHNJC-UHFFFAOYSA-N
    • Inchi: InChI=1S/C12H10O2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8,13-14H
    • SMILES: C1=CC=C(C=C1)C2=CC(=C(C=C2)O)O

Computed Properties

  • Exact Mass: 186.06800
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 1
  • Monoisotopic Mass: 186.068079557g/mol
  • Heavy Atom Count: 14
  • Complexity: 175
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 2.6
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • LogP: 2.76480
  • PSA: 40.46000
  • Refractive Index: 1.6010 (estimate)
  • Boiling Point: 280.69°C (rough estimate)
  • Melting Point: 139.35°C
  • Density: 1.1032 (rough estimate)

1,1'-biphenyl-3,4-diol Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003BCQ-50mg
[1,1'-Biphenyl]-3,4-diol
92-05-7 95%
50mg
$273.00 2024-04-20
A2B Chem LLC
AB53882-50mg
[1,1'-Biphenyl]-3,4-diol
92-05-7 95%
50mg
$222.00 2024-07-18
Aaron
AR003BL2-50mg
[1,1'-Biphenyl]-3,4-diol
92-05-7 95%
50mg
$269.00 2024-07-18
abcr
AB496512-250mg
[1,1'-Biphenyl]-3,4-diol; .
92-05-7
250mg
€608.50 2025-03-19
Enamine
EN300-1599483-0.05g
4-phenylbenzene-1,2-diol
92-05-7 95%
0.05g
$177.0 2023-07-10
eNovation Chemicals LLC
Y0993366-1g
biphenyl-3,4-diol
92-05-7 95%
1g
$1000 2022-09-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1306342-100mg
[1,1'-biphenyl]-3,4-diol
92-05-7 98%
100mg
¥2826.00

1,1'-biphenyl-3,4-diol Related Literature

92-05-7 (1,1'-biphenyl-3,4-diol) Related Products

Recommended suppliers
Amadis Chemical Company Limited
(CAS:92-05-7)1,1'-biphenyl-3,4-diol
A903505
Purity:99%/99%
Quantity:250mg/1g
Price($):361.0/687.0